A Technical Guide to the Structure, Properties, and Application of 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N
A Technical Guide to the Structure, Properties, and Application of 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N
Executive Summary: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural products.[1][2] In modern drug development, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled (SIL) analogues as internal standards is paramount for achieving accurate and precise quantification via liquid chromatography-mass spectrometry (LC-MS).[3][4] This guide provides a comprehensive technical overview of 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N, a specifically designed SIL internal standard. We will explore its structural and physicochemical properties, propose a robust synthetic pathway for its creation, detail methods for its analytical characterization, and describe its critical application in quantitative bioanalysis. This document is intended for researchers, analytical scientists, and drug development professionals who leverage isotopically labeled compounds to advance therapeutic candidates.
The Strategic Role of Isotopically Labeled Indoles in Pharmaceutical Research
The indole ring system is a privileged structure in drug discovery, recognized for its wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] As drug candidates featuring this moiety advance through the development pipeline, a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) is required.
Quantitative bioanalysis, typically performed with LC-MS, underpins these critical ADME studies. The accuracy of such assays hinges on the ability to correct for variability during sample processing and analysis.[4] A Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard for this purpose.[5] By incorporating heavy isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), a molecule is created that is chemically identical to the analyte but mass-shifted.[4][5] This allows it to co-elute chromatographically and experience the same extraction recovery and matrix effects, providing a reliable basis for quantification.[6]
2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N is a purpose-built SIL-IS, designed for the quantification of its corresponding unlabeled analogue. The placement of two ¹³C atoms and one ¹⁵N atom in the cyanoethyl side chain provides a significant mass shift (+3 Da), preventing isotopic crosstalk while ensuring the label is in a metabolically stable position, which is crucial for tracking the parent compound accurately.[3]
Structural and Physicochemical Properties
The fundamental structure of 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N is based on the 2-substituted indole core. The key distinction is the isotopic enrichment at the 1-cyanoethyl substituent.
Caption: Chemical structure of 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N.
The table below summarizes the key physicochemical properties. Data for the unlabeled analog is used as a reference, with the molecular weight adjusted for the isotopic labels.
| Property | Value | Source |
| Analyte Name | 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N | - |
| CAS Number (Unlabeled) | 76017-87-3 | [7] |
| Molecular Formula | C₉¹³C₂H₁₀N¹⁵N | Calculated |
| Molecular Weight | 173.23 g/mol | Calculated |
| Molecular Weight (Unlabeled) | 170.21 g/mol | [7] |
| Appearance | White to yellowish solid | [8] |
Proposed Synthesis and Labeling Strategy
The synthesis of 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N requires a multi-step approach designed to efficiently incorporate the stable isotopes from commercially available precursors. The chosen strategy focuses on late-stage introduction of the labels to maximize atom economy. A plausible pathway is outlined below.
Caption: Proposed synthetic workflow for 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N.
Protocol: Multi-step Synthesis
Expert Rationale: This pathway is designed for efficiency and control. The Vilsmeier-Haack reaction is a classic and reliable method for formylating the electron-rich indole ring at the C2 position. The subsequent Grignard reaction with a ¹³C-labeled methyl magnesium iodide introduces the first isotopic label and builds the ethyl backbone. Conversion to a bromide creates an excellent leaving group for the final nucleophilic substitution with potassium ¹³C,¹⁵N-cyanide, which introduces the remaining two labels in the final step.
-
Step 1: Synthesis of Indole-2-carboxaldehyde.
-
To a solution of 1H-Indole in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by pouring it into ice-water and neutralize with aqueous sodium hydroxide to precipitate the product.
-
Filter, wash with water, and dry to yield indole-2-carboxaldehyde.
-
-
Step 2: Synthesis of 2-(1-Hydroxy-¹³C-ethyl)indole.
-
Prepare ¹³C-methylmagnesium iodide from ¹³C-methyl iodide and magnesium turnings in anhydrous diethyl ether.
-
To a solution of indole-2-carboxaldehyde in anhydrous THF at 0°C, add the prepared Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
-
-
Step 3: Synthesis of 2-(1-Bromo-¹³C-ethyl)indole.
-
Dissolve the alcohol from Step 2 in anhydrous diethyl ether.
-
Cool the solution to 0°C and add phosphorus tribromide (PBr₃) dropwise.
-
Stir at 0°C for 1-2 hours.
-
Pour the mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate and concentrate to yield the bromide, which should be used immediately in the next step.
-
-
Step 4: Synthesis of 2-(1-¹³C-Cyanoethyl)indole-¹³C,¹⁵N.
-
Dissolve the bromide from Step 3 in dimethyl sulfoxide (DMSO).
-
Add potassium ¹³C,¹⁵N-cyanide (K¹³C¹⁵N) to the solution.[9]
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by silica gel column chromatography to obtain 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N.
-
Spectroscopic Characterization and Quality Control
Confirmation of the structure, isotopic enrichment, and chemical purity is essential.[3] This is achieved primarily through mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
Expert Rationale: High-resolution mass spectrometry (HRMS) is the definitive technique to confirm successful isotopic incorporation. The analysis should clearly resolve the molecular ion peak of the labeled compound (M+3) from any residual unlabeled material (M). Tandem MS (MS/MS) is used to confirm that the label is retained on key fragments, verifying its position within the molecule.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Rationale: ¹³C NMR is exceptionally powerful for characterizing this molecule. The signals corresponding to the two labeled carbons will be dramatically enhanced relative to the natural abundance signals of the other carbons. Furthermore, one-bond coupling between the adjacent ¹³C and ¹⁵N atoms in the nitrile group (¹J(¹³C-¹⁵N)) would provide unambiguous proof of their connectivity.[11]
| Technique | Expected Observation |
| HRMS (ESI+) | [M+H]⁺ at m/z 174.10 (Calculated for C₉¹³C₂H₁₁N¹⁵N⁺) |
| ¹H NMR | Signals consistent with a 2-substituted indole and a CH-CH₃ group. No significant deviation from the unlabeled analog is expected.[12] |
| ¹³C NMR | Two highly intense signals corresponding to the labeled carbons (Cα and the nitrile carbon). The nitrile carbon signal will appear as a doublet due to coupling with ¹⁵N.[11][13] Other carbon signals will be at natural abundance intensity. |
Application in Quantitative Bioanalysis
The primary and intended application of 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N is as an internal standard for the precise quantification of its unlabeled analog in complex biological matrices like plasma, urine, or tissue homogenates.
Caption: Workflow for bioanalytical sample quantification using a SIL-IS.
Protocol: Quantification of Unlabeled Analyte in Human Plasma
Expert Rationale: This protocol outlines a typical validated bioanalytical method. The key is adding the SIL-IS at the very beginning to account for all subsequent variations. Protein precipitation followed by liquid-liquid extraction is a common and effective strategy for cleaning up plasma samples. Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides the high selectivity and sensitivity needed for trace-level quantification in a complex matrix.
-
Sample Preparation:
-
Aliquot 50 µL of human plasma (from study samples, calibration standards, or quality controls) into a 96-well plate.
-
Add 10 µL of a 2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N working solution (the SIL-IS) in methanol to each well.
-
Vortex briefly.
-
Add 200 µL of acetonitrile (containing 1% formic acid) to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 water:acetonitrile (mobile phase).
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.
-
MRM Transitions:
-
Analyte: Q1 (171.1) -> Q3 (e.g., 144.1)
-
SIL-IS: Q1 (174.1) -> Q3 (e.g., 147.1)
-
(Note: Q3 fragment ions are hypothetical and must be optimized experimentally)
-
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve using their measured peak area ratios.
-
Conclusion
2-(1-Cyanoethyl)indole-¹³C₂,¹⁵N represents a highly specialized and essential tool in the rigorous process of modern drug development. Its design as a stable isotope-labeled internal standard, with strategic placement of ¹³C and ¹⁵N isotopes, ensures its utility in providing high-fidelity data from quantitative bioanalytical assays. The synthetic pathways and analytical methodologies described herein provide a framework for its production and application, underscoring the critical role that such molecules play in enabling the accurate assessment of novel indole-based therapeutics from discovery through clinical evaluation.
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